molecular formula C16H15N3O5 B11439022 5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11439022
M. Wt: 329.31 g/mol
InChI Key: DWJXTZHTHXULTA-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy groups, oxazole rings, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.

    Construction of the oxazole rings: The oxazole rings are formed through cyclization reactions, often involving the use of reagents such as acetic anhydride and ammonium acetate.

    Coupling of the intermediates: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the oxazole intermediates under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale coupling reactions using automated systems.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole rings can be reduced to form more saturated heterocycles.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the additional oxazole ring and methyl group, which may affect its reactivity and applications.

    N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide: Lacks the 3,4-dimethoxyphenyl group, which may influence its biological activity and material properties.

Uniqueness

5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both methoxy groups and oxazole rings, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15N3O5/c1-9-6-15(19-23-9)17-16(20)11-8-13(24-18-11)10-4-5-12(21-2)14(7-10)22-3/h4-8H,1-3H3,(H,17,19,20)

InChI Key

DWJXTZHTHXULTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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